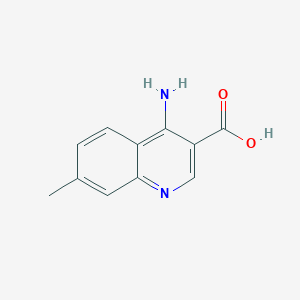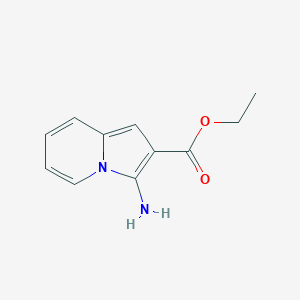
Ethyl 3-aminoindolizine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-aminoindolizine-2-carboxylate is a heterocyclic organic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminoindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate or silver carbonate . The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-aminoindolizine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted indolizine derivatives. These products can have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Ethyl 3-aminoindolizine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 3-aminoindolizine-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . This interaction is facilitated by the presence of the carboxylate and amino groups, which can participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Ethyl 3-aminoindolizine-2-carboxylate can be compared with other similar compounds such as:
Indole-2-carboxylates: These compounds share a similar indole scaffold but differ in their substitution patterns.
Indolizine-3-carboxylates: These compounds have a similar indolizine core but with different functional groups at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl 3-aminoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-8-5-3-4-6-13(8)10(9)12/h3-7H,2,12H2,1H3 |
Clave InChI |
HXPVTBZEUKQMKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C=CC=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



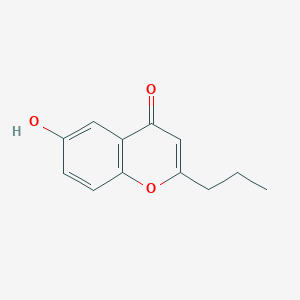

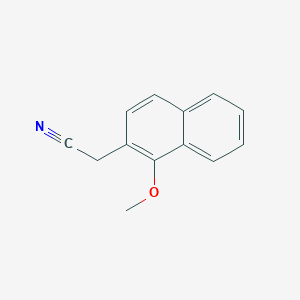
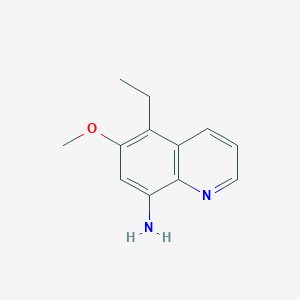
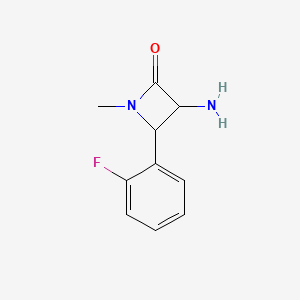
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)

![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
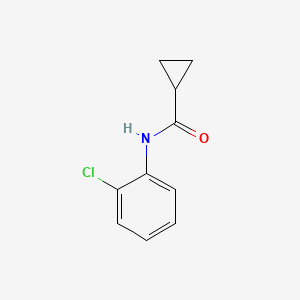
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)
